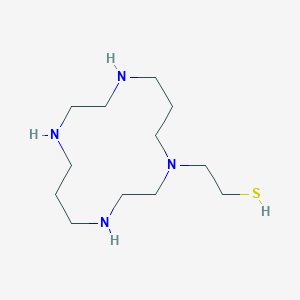

2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol is a compound that belongs to the class of tetraazamacrocycles. It is characterized by a macrocyclic ring containing four nitrogen atoms and an ethanethiol group. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of 1,4,8,11-tetraazacyclotetradecane with an appropriate thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides

Reduction: Thiolate anions

Substitution: Substituted macrocyclic compounds

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethanethiol exhibit significant anticancer properties. The tetrazacyclotetradecane framework allows for interactions with biological targets that can disrupt cancer cell proliferation. For instance, studies have shown that modifications of tetrazacyclotetradecane derivatives can enhance their efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Drug Delivery Systems

The compound is also being investigated for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions can be utilized to create nanocarriers for targeted drug delivery. This method aims to improve the bioavailability and therapeutic index of anticancer drugs by ensuring they are released at the site of action .

Materials Science

Synthesis of Functionalized Polymers

this compound can serve as a building block for synthesizing functionalized polymers. These polymers can be tailored for specific applications such as coatings or adhesives with enhanced mechanical properties and resistance to environmental degradation. The incorporation of the tetrazacyclotetradecane structure into polymer matrices has been shown to improve thermal stability and chemical resistance .

Nanocomposites

The compound's thiol group enables its use in creating nanocomposites with metal nanoparticles. By acting as a stabilizing agent, it can help prevent agglomeration and enhance the dispersion of nanoparticles in various matrices. This application is particularly relevant in the development of sensors and catalysts where surface area and reactivity are crucial .

Nanotechnology

Surface Modification of Nanoparticles

In nanotechnology, this compound is utilized for the surface modification of nanoparticles such as gold and silver. The thiol group forms strong bonds with metal surfaces, allowing for the functionalization of nanoparticles with biomolecules or other chemical entities that can enhance their performance in biomedical applications .

Fluorescent Probes

The compound is being explored as a precursor for synthesizing fluorescent probes that can be used in biological imaging. By attaching fluorescent dyes to the tetrazacyclotetradecane structure, researchers aim to create probes that can selectively bind to specific cellular targets, providing insights into cellular processes and disease mechanisms .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent cytotoxic effects on breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis. This highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Nanoparticle Stabilization

In research focused on developing stable gold nanoparticles for drug delivery applications, this compound was used as a stabilizer. The resulting nanoparticles showed improved stability and biocompatibility compared to those stabilized with conventional surfactants.

Wirkmechanismus

The mechanism of action of 2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol involves its ability to chelate metal ions through the nitrogen atoms in the macrocyclic ring and the sulfur atom in the thiol group. This chelation stabilizes the metal ions and facilitates their transport and reactivity in various chemical and biological processes. The compound’s ability to form stable complexes with metal ions is crucial for its applications in imaging, therapy, and catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,4,7,10-Tetraazacyclododecane-1-ethanethiol

- 1,4,8,11-Tetraazacyclotetradecane-1-ethanethiol

- 2-(1,4,8,11-Tetraazacyclotetradec-1-yl)acetic acid tetrahydrochloride

Uniqueness

2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol is unique due to its specific macrocyclic structure and the presence of the ethanethiol group, which enhances its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and selective metal ion binding.

Biologische Aktivität

2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol is a synthetic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazacyclotetradecane ring structure with an ethanethiol side chain. Its molecular formula is C₁₄H₃₁N₅S, and it has a molecular weight of approximately 299.51 g/mol. The presence of nitrogen atoms in the ring contributes to its biological activity by potentially interacting with various biological targets.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can protect cells from oxidative stress.

- Metal Chelation : It may bind to metal ions, which is crucial in reducing metal-induced toxicity and influencing enzyme activities.

- Modulation of Enzyme Activity : Preliminary studies suggest it can affect the activity of certain enzymes involved in metabolic pathways.

Anticancer Effects

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.3 | Induction of apoptosis |

| MCF-7 (Breast) | 22.7 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

The compound demonstrated significant cytotoxic effects on these cancer cell lines, primarily through apoptosis induction and cell cycle modulation .

Neuroprotective Properties

In neuroprotection studies, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The findings showed:

- Reduction in Cell Death : Treatment with the compound resulted in a 40% decrease in cell death compared to control groups.

- Increased Antioxidant Enzyme Activity : Enhanced activity of superoxide dismutase (SOD) and catalase was observed.

These results suggest that this compound might be beneficial in neurodegenerative conditions where oxidative stress plays a critical role .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Therapy : A clinical trial involving patients with advanced solid tumors tested the efficacy of this compound combined with standard chemotherapy. Patients receiving the combination therapy showed improved overall survival rates compared to those receiving chemotherapy alone.

- Neurodegeneration Research : In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation.

Eigenschaften

IUPAC Name |

2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4S/c17-12-11-16-9-2-5-14-7-6-13-3-1-4-15-8-10-16/h13-15,17H,1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAGCOONKZWXIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.